![molecular formula C11H14N2O3S B6480224 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 30059-38-2](/img/structure/B6480224.png)
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound. It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide can be represented by the InChI code1S/C11H14N2O3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H2,10,12,13)
. Chemical Reactions Analysis
The reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (THIQ) derivatives have attracted attention in medicinal chemistry due to their diverse pharmacological activities. Some of these include:
- Anti-inflammatory Properties : THIQ analogs exhibit anti-inflammatory effects, making them potential candidates for drug development .
- Anti-cancer Activity : Certain THIQ derivatives have demonstrated anti-cancer properties, making them interesting targets for further investigation .
- Anti-viral and Anti-fungal Effects : Researchers have explored THIQ compounds for their antiviral and antifungal potential .
Agrochemicals and Pesticides
Tetrahydroquinoline derivatives, including THIQs, have applications in agrochemicals. They can serve as:
- Pesticides : Some THIQ-based compounds exhibit pesticidal activity, contributing to crop protection .
Photodynamic Therapy (PDT)
THIQ derivatives have been investigated as photosensitizers in PDT, a cancer treatment method that involves light activation of photosensitizing agents to selectively destroy tumor cells .
Dye Chemistry
- Dye Synthesis : Tetrahydroquinoline scaffolds, including THIQs, have been employed in dye synthesis .
Industrial Applications
- Modifiers and Additives : Heterocyclic compounds like tetrahydroquinolines find use as additives and modifiers in various industrial applications, including cosmetics, reprography, information storage, and plastics .
Bioactive Natural Products
- Natural Product Research : Tetrahydroquinolines are abundant in natural products. Researchers explore their biological activity and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide are currently unknown
Mode of Action
Tetrahydroquinolines are known to interact with their targets through a variety of mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .
Biochemical Pathways
Tetrahydroquinolines are involved in a wide range of biological processes, and their effects can vary depending on the specific derivative and target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
properties
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFWQBPVPLHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
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